



Application of Hexachloroethane-¹³C₂ in Polymer Chemistry Research

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Compound of Interest		
Compound Name:	Hexachloroethane-13C	
Cat. No.:	B1340454	Get Quote

Introduction

Hexachloroethane (C₂Cl₆) has established applications in polymer chemistry, notably as a chain transfer agent in polymerization processes.[1] The use of isotopically labeled compounds, particularly with ¹³C, offers a powerful tool for mechanistic studies and detailed polymer characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This application note details the utility of Hexachloroethane-¹³C₂ in polymer research, specifically for elucidating polymerization mechanisms and quantifying polymer chain end-groups. The incorporation of a ¹³C-labeled end-group derived from Hexachloroethane-¹³C₂ provides a distinct NMR signal, enabling precise analysis of polymer chain termination and the determination of number-average molecular weight (M_n).

Principle Application: Chain End-Group Analysis by ¹³C NMR

In free-radical polymerization, chain transfer agents are utilized to control the molecular weight of the resulting polymer.[4] When Hexachloroethane-¹³C₂ is employed as a chain transfer agent, the ¹³C-labeled trichloromethyl (-¹³CCl₃) group is incorporated as an end-group on the polymer chain. This provides a unique spectroscopic handle for the following applications:

 Mechanistic Elucidation: Tracking the fate of the chain transfer agent and understanding the termination pathways in radical polymerization.



- Quantitative Polymer Analysis: Determining the number-average molecular weight (M_n) of polymers by end-group analysis using ¹³C NMR. The integrated intensity of the ¹³C signal from the end-group relative to the signals from the monomer repeat units allows for a direct calculation of M_n.[2]
- Initiation Efficiency Studies: In combination with a labeled initiator, the efficiency of both initiation and chain transfer can be simultaneously investigated.

Experimental Protocols

Protocol 1: Bulk Polymerization of Methyl Methacrylate using Hexachloroethane-13C2 as a Chain Transfer Agent

This protocol describes a typical bulk free-radical polymerization of methyl methacrylate (MMA) with azobisisobutyronitrile (AIBN) as the initiator and Hexachloroethane-¹³C₂ as the chain transfer agent.

Materials:

- Methyl methacrylate (MMA), inhibitor removed
- Azobisisobutyronitrile (AIBN)
- Hexachloroethane-¹³C₂
- Methanol
- Chloroform-d (CDCl₃) for NMR analysis
- Schlenk flask and line
- Nitrogen or Argon gas supply
- · Oil bath

Procedure:



- Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.
- Reaction Setup: In a Schlenk flask, dissolve AIBN (initiator) and the desired amount of Hexachloroethane-¹³C₂ (chain transfer agent) in the purified MMA monomer.
- Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
- Polymerization: After the final thaw, backfill the flask with an inert gas (N₂ or Ar) and place it in a preheated oil bath at 60°C to initiate polymerization.
- Reaction Monitoring: Allow the polymerization to proceed for the desired time. The reaction mixture will become increasingly viscous.
- Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol while stirring.
- Purification: Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration and wash
 it with fresh methanol to remove any unreacted monomer, initiator fragments, and chain
 transfer agent.
- Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.
- Characterization: The resulting polymer can be characterized by Gel Permeation
 Chromatography (GPC) for molecular weight and polydispersity, and by ¹³C NMR for end-group analysis.

Protocol 2: ¹³C NMR Analysis for End-Group Quantification

Procedure:

Sample Preparation: Prepare a ¹³C NMR sample by dissolving 20-30 mg of the dried PMMA in approximately 0.7 mL of CDCl₃.



- NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons being integrated and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
- Data Analysis:
 - Identify the characteristic signal for the -¹³CCl₃ end-group.
 - Identify a well-resolved signal from the polymer backbone (e.g., the carbonyl carbon of the MMA repeat unit).
 - Integrate the end-group signal (I end) and the backbone signal (I backbone).
 - Calculate the number-average degree of polymerization (DP) using the following formula:
 DP = (I_backbone / I_end)
 - Calculate the number-average molecular weight (M_n) using: M_n = (DP * M_monomer) + M_endgroup where M_monomer is the molecular weight of the monomer and M_endgroup is the molecular weight of the end-groups.

Data Presentation

Table 1: Hypothetical Data for PMMA Polymerization with Varying Concentrations of Hexachloroethane-¹³C₂

Sample	[MMA] (mol/L)	[AIBN] (mmol/L)	[Hexachl oroethan e- ¹³ C ₂] (mmol/L)	M _n (GPC) (g/mol)	PDI (GPC)	M _n (¹³C NMR) (g/mol)
1	9.4	10	5	55,000	1.8	54,200
2	9.4	10	10	32,000	1.7	31,500
3	9.4	10	20	18,000	1.6	17,800
4	9.4	10	40	10,500	1.5	10,200



This data is illustrative and demonstrates the expected trend of decreasing molecular weight with increasing concentration of the chain transfer agent.

Visualizations

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